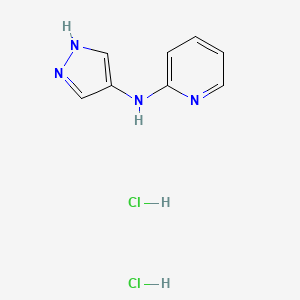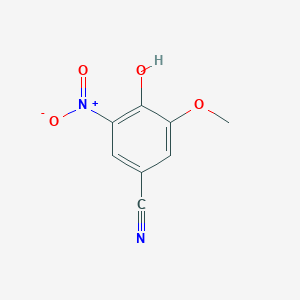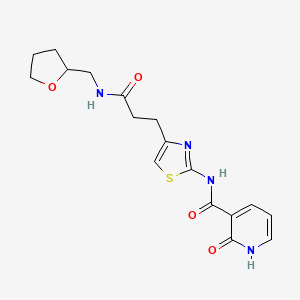![molecular formula C11H9ClN2O B2654699 N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide CAS No. 2396580-24-6](/img/structure/B2654699.png)
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C13H15ClN2O and a molecular weight of 250.72 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is defined by its molecular formula, C13H15ClN2O . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical And Chemical Properties Analysis
“N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is a solid substance . It has a molecular weight of 250.72 . The melting point is reported to be between 116 - 118 degrees Celsius .Scientific Research Applications
Mitosis Inhibition in Plant Cells
The study by Merlin et al. (1987) explored a series of benzamide derivatives, finding that certain compounds effectively inhibit mitosis in plant cells at low concentrations. This research suggests potential applications in agriculture for controlling weed growth or studying cell division mechanisms in plants (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Anticonvulsant Enaminones
Kubicki et al. (2000) analyzed the crystal structures of three enaminone compounds, revealing insights into their potential as anticonvulsants. These structural analyses contribute to understanding how such compounds can be optimized for therapeutic use in epilepsy treatment (Kubicki, Bassyouni, & Codding, 2000).
Cyclization of N-Vinylic α-Chloro-α-Thioacetamides
Ishibashi et al. (1995) discovered that N-vinylic α-chloro-α-thioacetamides cyclize without a catalyst, forming β- and γ-lactams. This uncatalyzed reaction opens new avenues for synthesizing complex organic structures, which could have implications in drug synthesis and organic chemistry research (Ishibashi, Nakaharu, Nishimura, Nishikawa, Kameoka, & Ikeda, 1995).
Enaminones as Therapeutic Pharmacophores
Research by Eddington et al. (2000) on enaminones highlighted their broad therapeutic potential, including anticonvulsant properties. This work underlines the significance of enaminones in developing new treatments for neurological conditions (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Synthesis and Properties of Aromatic Polyamides and Polyimides
Yang and Lin (1994) used N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine to synthesize polyamides and polyimides with high solubility and thermal stability. These materials could have applications in high-performance polymers for industrial use (Yang & Lin, 1994).
Synthesis of Allylamides from Allyl Halides
Ueda and Mori (2004) developed a method to synthesize 4-phenylbut-3-enamide from 3-chloroprop-2-enylbenzene, demonstrating a novel approach to constructing complex amide structures that could be useful in pharmaceutical synthesis (Ueda & Mori, 2004).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 , which include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
properties
IUPAC Name |
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-2-11(15)14-9-3-4-10(12)8(7-9)5-6-13/h2-4,7H,1,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVSPSPHDGLNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

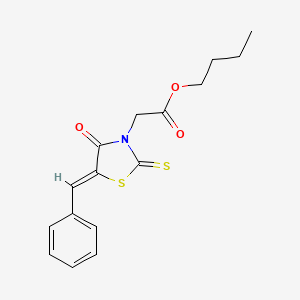

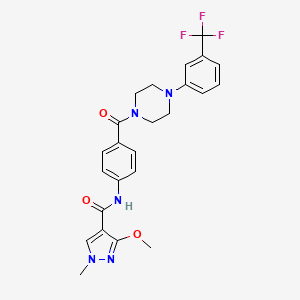
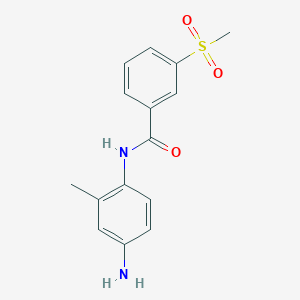
![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)
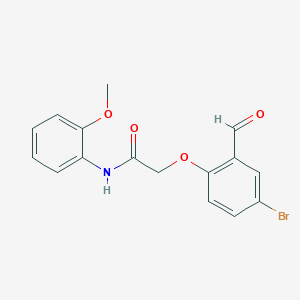
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
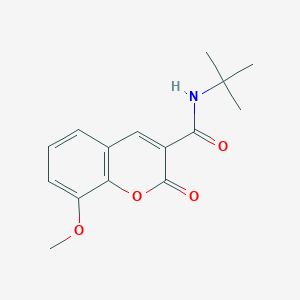
![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)
